molecular formula C8H7F2NO3 B1426732 Methyl 5-(difluoromethoxy)picolinate CAS No. 1174323-35-3

Methyl 5-(difluoromethoxy)picolinate

Cat. No. B1426732
M. Wt: 203.14 g/mol
InChI Key: GYLVRIHLZDZLRZ-UHFFFAOYSA-N
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Description

Methyl 5-(difluoromethoxy)picolinate is a chemical compound used in scientific research . It exhibits high perplexity and burstiness, making it suitable for various applications, including drug discovery and organic synthesis.


Synthesis Analysis

The synthesis of Methyl 5-(difluoromethoxy)picolinate has been reported in the literature . The synthesis involves the reaction of 5-hydroxy-2-pyridinecarboxylic acid methyl ester with sodium chlorodifluoroacetate in the presence of cesium carbonate . The reaction is carried out at 100°C for 3 hours . The yield of the reaction is reported to be around 74.1% .


Molecular Structure Analysis

The molecular formula of Methyl 5-(difluoromethoxy)picolinate is C8H7F2NO3 . The InChI code for the compound is 1S/C8H7F2NO3/c1-13-7(12)6-3-2-5(4-11-6)14-8(9)10/h2-4,8H,1H3 .


Physical And Chemical Properties Analysis

Methyl 5-(difluoromethoxy)picolinate is a liquid at room temperature . The compound has a molecular weight of 203.15 .

Scientific Research Applications

1. Regioselectivity in Free Radical Bromination

Methyl 5-(difluoromethoxy)picolinate, belonging to the class of picolines, has been the subject of studies exploring the regioselectivity in free radical bromination reactions. Research indicated that the presence of nitrogen in the ring induces deactivation through inductive effects, impacting the regioselectivity of bromination in unsymmetrical dimethylpyridines. Such studies help understand the bromination patterns in substituted pyridines, contributing to the synthesis and applications of related compounds in various chemical and pharmaceutical industries (Thapa, Brown, Balestri, & Taylor, 2014).

2. Chromium Picolinate Supplementation in Diabetes Mellitus

While not directly related to Methyl 5-(difluoromethoxy)picolinate, studies on chromium picolinate (CrPic) supplementation in diabetes mellitus provide insights into the therapeutic applications of picolinate derivatives. CrPic, a nutritional supplement, has been associated with improved insulin function and glycemic control in individuals with diabetes. Research highlighted its potential in reducing blood glucose, insulin, cholesterol, and triglyceride levels, and in mitigating the requirement for hypoglycemic medication (Broadhurst & Domenico, 2006). These findings underline the importance of picolinate derivatives in medical applications, possibly extending to the utility of Methyl 5-(difluoromethoxy)picolinate in therapeutic contexts.

3. Chromium Picolinate in Metabolic Control

Chromium picolinate's role extends beyond glycemic control, as it has demonstrated positive effects in cardiovascular disease, anti-inflammatory and antioxidant properties, and modulation of behavior patterns. The broad spectrum of applications of chromium picolinate signifies the diverse potential of picolinate compounds in various clinical conditions. Studies suggest that chromium picolinate supplementation could contribute positively to metabolic control and overall health, highlighting the relevance of exploring the therapeutic properties of similar compounds like Methyl 5-(difluoromethoxy)picolinate (Marmett & Nunes, 2016).

Safety And Hazards

Methyl 5-(difluoromethoxy)picolinate is classified as a hazardous substance. The compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures should be taken when handling the compound, including avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

methyl 5-(difluoromethoxy)pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F2NO3/c1-13-7(12)6-3-2-5(4-11-6)14-8(9)10/h2-4,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYLVRIHLZDZLRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=C(C=C1)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-(difluoromethoxy)picolinate

Synthesis routes and methods I

Procedure details

To a RBF were added 5-hydroxy-2-pyridinecarboxylic acid methyl ester (1.2 ml, 9.94 mmol), sodium chlorodifluoroacetate (3.3 g, 21.54 mmol), and cesium carbonate (9.7 g, 29.8 mmol) in DMF (20 ml). The reaction mixture was heated to 100° C. for 3 h. Then it was cooled to RT. The reaction mixture was diluted with water and extracted with EtOAc. The organic extract was washed with water, brine and dried over MgSO4. It was filtered and concentrated. The crude product was purified by flash chromatography eluting with a gradient of 5% to 50% EtOAc in hexane, to provide methyl 5-(difluoromethoxy)picolinate (1.4962 g, 7.37 mmol, 74.1% yield). MS m/z: 204.3 [M+H].
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1.2 mL
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3.3 g
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9.7 g
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20 mL
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Synthesis routes and methods II

Procedure details

Cesium carbonate (7.45 g) and 2-chloro-2,2-difluoroacetophenone (5.75 g) were added to a solution of methyl 5-hydroxypyridine-2-carboxylate (2.5 g) in DMF, and the mixture was stirred at 100° C. for three hours. The reaction solution was returned to room temperature. Aqueous ammonium chloride and ethyl acetate were added and the organic layer was separated. The organic layer was washed with saturated aqueous sodium chloride and dried over anhydrous magnesium sulfate. The organic layer was concentrated under reduced pressure. The residue was purified by silica gel column chromatography to obtain the title compound (760 mg).
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7.45 g
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5.75 g
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2.5 g
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Synthesis routes and methods III

Procedure details

A mixture of methyl 5-hydroxypicolinate hydrochloride from step K1 (1.12 g, 5.91 mmol), potassium carbonate (8.16 g, 59.1 mmol) and α-chloro-α,α-difluoroacetophenone (3.92 mL, 26.6 mmol) in water (20 mL) and acetonitrile (20 mL) was stirred at 75° C. for 5 h. The solid was filtered out and washed with diethyl ether. The filtrate was washed with water and concentrated. The residue was purified using silica gel column chromatography (hexanes-50% EtOAc) to give methyl 5-(difluoromethoxy)picolinate (730 mg, 3.59 mmol, 61% yield). 1H NMR (500 HMz, chloroform-d) δ 8.60 (d, J=2.4 Hz, 1H), 8.20 (dd, J=8.6, 0.5 Hz, 1H), 7.62 (dd, J=8.7, 2.7 Hz, 1H), 6.81-6.49 (m, 1H), 4.03 (s, 3H).
Name
methyl 5-hydroxypicolinate hydrochloride
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0 (± 1) mol
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8.16 g
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3.92 mL
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20 mL
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20 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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